molecular formula C18H20ClNO2 B11961730 N-(4-butylphenyl)-2-chloro-3-methoxybenzamide CAS No. 853333-04-7

N-(4-butylphenyl)-2-chloro-3-methoxybenzamide

Cat. No.: B11961730
CAS No.: 853333-04-7
M. Wt: 317.8 g/mol
InChI Key: FBNQZVIHHUBHHP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-chloro-3-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butyl group attached to a phenyl ring, a chloro group, and a methoxy group attached to a benzamide core. Its distinct structure makes it a valuable subject of study in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-chloro-3-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-butylaniline, which is then subjected to acylation with 2-chloro-3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-chloro-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzamide derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N-(4-butylphenyl)-2-chloro-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-chloro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-10H-phenothiazine-10-carboxamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-butylphenyl)-2-chloro-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

853333-04-7

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-(4-butylphenyl)-2-chloro-3-methoxybenzamide

InChI

InChI=1S/C18H20ClNO2/c1-3-4-6-13-9-11-14(12-10-13)20-18(21)15-7-5-8-16(22-2)17(15)19/h5,7-12H,3-4,6H2,1-2H3,(H,20,21)

InChI Key

FBNQZVIHHUBHHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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